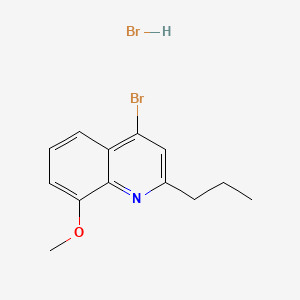
3-Bromo-4-chloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3-Bromo-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the quinoline ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the halogenated quinoline.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under suitable conditions.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Bromo-4-chloro-7-methoxyquinoline has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various chemical transformations.
Biology: In biological research, this compound is employed as a probe to study biological processes and interactions. Its fluorescence properties make it useful in imaging and tracking cellular components.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimalarial, anticancer, and antibacterial agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties contribute to the development of advanced materials and technologies.
作用機序
The mechanism by which 3-Bromo-4-chloro-7-methoxyquinoline exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogenated quinoline structure allows for binding to these targets, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
3-Bromo-4-chloro-7-methoxyquinoline is compared with other similar halogenated quinoline derivatives, such as 4-bromo-3-chloro-7-methoxyquinoline and 3-bromo-4-chloroquinoline. These compounds share structural similarities but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Would you like to know more about any specific aspect of this compound?
特性
IUPAC Name |
3-bromo-4-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRHUWXEQKTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671163 |
Source


|
| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-63-8 |
Source


|
| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)







![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)




